molecular formula C9H10N2O4S B2860842 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide CAS No. 1240527-49-4

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B2860842
CAS No.: 1240527-49-4
M. Wt: 242.25
InChI Key: PXGPAEWSQDXDAH-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an anthranilic acid derivative with a sulfonamide group. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt bacterial cell membranes. In the case of anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation .

Comparison with Similar Compounds

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can be compared with other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPAEWSQDXDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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